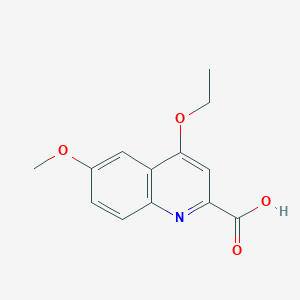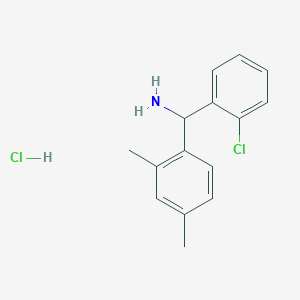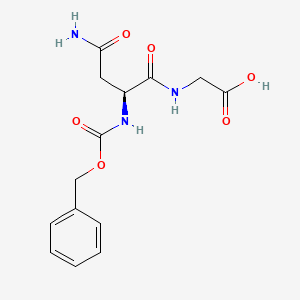
5-(2,6-二氟苯甲酰)-2-甲基吡啶
描述
5-(2,6-Difluorobenzoyl)-2-methylpyridine (DFBM) is a valuable reagent in organic synthesis, particularly in the development of new and innovative synthetic routes. It is a versatile reagent that can be used for a wide range of reactions, including the synthesis of heterocyclic compounds and organic molecules. DFBM has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In addition, it has been used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides.
科学研究应用
合成和结构分析
- 探索了一种使用 Negishi 交叉偶联策略合成和表征 2,2'-联吡啶衍生物(包括具有甲基取代的衍生物)的新方法。该方法突出了 2,2'-联吡啶支架在配位化学和材料科学中进一步化学修饰和应用的多功能性 (Smith 等人,2003 年)。
催化和化学应用
- 综述了咪唑并[1,2-a]吡啶的合成,该化合物因其在药物化学和材料科学中的广泛应用而受到认可。该合成利用了包括缩合和多组分反应在内的不同策略,强调了吡啶衍生物的化学效用和应用广度 (Bagdi 等人,2015 年)。
光物理和材料科学研究
- 对镍(II) 席夫碱配合物的研究展示了它们在 Kumada-Corriu 交叉偶联反应中的合成、表征和催化活性。这项研究提供了吡啶衍生物在促进金属催化的有机转化中的作用的见解,有助于开发新的催化过程 (Kuchtanin 等人,2016 年)。
环境和传感应用
- 一种结合了未配位 N 供体位点和带电骨架的金属有机骨架 (MOF) 在 CO2 捕获以及对 N2 和 CH4 的选择性方面表现出高效率。这项研究突出了将吡啶衍生物掺入 MOF 中以用于环境应用(例如气体分离和储存)的潜力 (Chen 等人,2016 年)。
属性
IUPAC Name |
(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRZTYPPLCOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



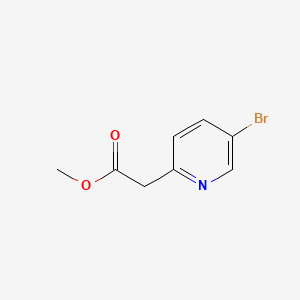
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)
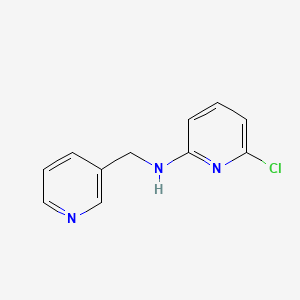
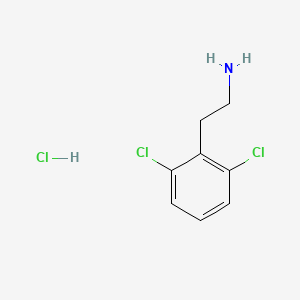
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
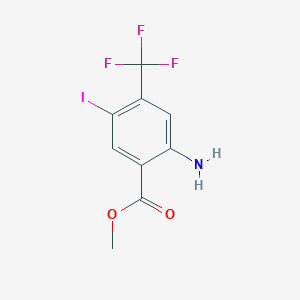
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
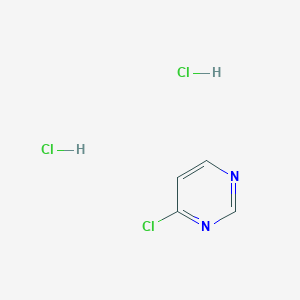
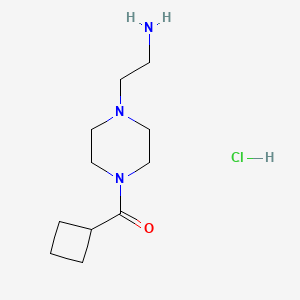
![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)
